molecular formula C7H14N2O B2680995 3,5,6-Trimethylpiperazin-2-one CAS No. 84688-49-3

3,5,6-Trimethylpiperazin-2-one

Cat. No.: B2680995
CAS No.: 84688-49-3
M. Wt: 142.202
InChI Key: LMUBSPZMKUPTFS-UHFFFAOYSA-N
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Description

3,5,6-Trimethylpiperazin-2-one is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its three methyl groups attached to the piperazine ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trimethylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclization reactions. These reactions are optimized for high yield and purity, utilizing advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis . The choice of method depends on factors like cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce demethylated compounds.

Scientific Research Applications

3,5,6-Trimethylpiperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,6-Trimethylpiperazin-2-one involves its interaction with specific molecular targets. The compound can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,6-Trimethylpiperazin-2-one is unique due to its specific substitution pattern on the piperazine ring

Properties

IUPAC Name

3,5,6-trimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-4-5(2)9-7(10)6(3)8-4/h4-6,8H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUBSPZMKUPTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)C(N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

138.5 g (1.95 moles) of acetaldehyde cyanohydrin were added dropwise to a solution of 176 g (2 moles) of 2,3-diaminobutane in 250 ml of water, with cooling at 25° C. The mixture was then heated at the boil for 8 hours, until no more ammonia was split off. The reaction mixture was then distilled under reduced pressure to give 200 g (72% of theory) of 2,5,6-trimethyl-3-oxo-piperazine of boiling point 123° C./0.5 mbar.
Quantity
138.5 g
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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